molecular formula C9H7ClN2S B1598104 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole CAS No. 74466-94-7

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B1598104
CAS No.: 74466-94-7
M. Wt: 210.68 g/mol
InChI Key: MJDMQQBPPCLSDQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions generally include:

    Temperature: 80-100°C

    Solvent: Anhydrous conditions, often using solvents like chloroform or dichloromethane

    Catalysts: Dehydrating agents like phosphorus oxychloride

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Types of Reactions:

    Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agents used.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced thiadiazole derivatives.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-1,2,4-triazole: Another heterocyclic compound with similar structural features but differing in the ring system.

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness: 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both a thiadiazole ring and a methyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDMQQBPPCLSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372342
Record name 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74466-94-7
Record name 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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